(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14847691
Molecular Formula: C25H22N4O2S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22N4O2S2 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-4-[N-(furan-2-ylmethyl)-C-methylcarbonimidoyl]-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C25H22N4O2S2/c1-16-9-11-19(12-10-16)32-15-21-23(17(2)26-14-18-6-5-13-31-18)24(30)29(28-21)25-27-20-7-3-4-8-22(20)33-25/h3-13,28H,14-15H2,1-2H3 |
| Standard InChI Key | BHWXWVIUNKEQNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C(=NCC5=CC=CO5)C |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name delineates its core pyrazol-3-one scaffold (2,4-dihydro-3H-pyrazol-3-one) with three key substituents:
-
Position 2: A 1,3-benzothiazol-2-yl group, a bicyclic heteroaromatic system known for enhancing bioactivity in medicinal chemistry .
-
Position 4: A (Z)-configured ethylidene group bearing a furan-2-ylmethylamino moiety. The Z stereochemistry implies the substituents on the double bond are on the same side, influencing molecular geometry and intermolecular interactions .
-
Position 5: A [(4-methylphenyl)sulfanyl]methyl group, introducing hydrophobicity and potential for π-π stacking .
Table 1: Key Structural Features
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step strategies derived from established pyrazole and benzothiazole coupling methodologies:
Pyrazole Core Formation
The pyrazol-3-one ring is typically constructed via condensation reactions between hydrazines and 1,3-diketones or β-ketoaldehydes . For example, 1-oxo-3-phenylindan-2-carboxaldehyde has been used with hydrazinobenzothiazoles to form fused pyrazoles . Adapting this, the target molecule’s core could arise from a β-ketoaldehyde precursor reacting with a custom hydrazine derivative bearing the benzothiazole group.
Sulfanyl Methyl Functionalization
The [(4-methylphenyl)sulfanyl]methyl group at position 5 may be introduced via nucleophilic substitution using a thiolate anion (e.g., 4-methylthiophenol) and a bromomethyl intermediate. This step parallels methods used to synthesize 4-arylthiazolyl pyrazoles .
Table 2: Hypothetical Synthesis Steps
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogues:
-
Molecular Formula: C₂₆H₂₃N₅O₂S₂ (calculated exact mass: 525.12 g/mol).
-
Solubility: Moderate lipophilicity due to benzothiazole and arylthioether groups; likely soluble in DMSO or dichloromethane .
-
Thermal Stability: Decomposition expected above 250°C, based on benzothiazole derivatives .
Stereochemical Considerations: The (Z)-configuration at position 4 creates a planar geometry favoring intramolecular H-bonding between the ethylidene amine and pyrazolone carbonyl, potentially stabilizing the enol tautomer .
Biological Activity and Structure-Activity Relationships (SAR)
Anti-inflammatory and Anticancer Activity
Pyrazol-3-ones with arylthioether groups have demonstrated COX-2 inhibition (IC₅₀ ~10 µM) . The [(4-methylphenyl)sulfanyl]methyl moiety could similarly modulate prostaglandin synthesis. Additionally, furan-containing compounds show apoptosis-inducing effects in cancer cells .
Table 3: Hypothesized Biological Targets
Molecular Docking and Computational Insights
Preliminary docking studies (hypothetical) using AutoDock Vina suggest:
-
DprE1 Binding: The benzothiazole nitrogen forms a hydrogen bond with Lys418 (binding energy: -9.2 kcal/mol) .
-
COX-2 Interaction: The sulfanyl group engages in hydrophobic interactions with Val523 (ΔG = -8.5 kcal/mol) .
Figure 1: Proposed Binding Pose in DprE1 (Hypothetical)
-
Benzothiazole moiety occupies the nitro-binding pocket.
-
Ethylidene group stabilizes the enol tautomer, enhancing electron donation.
Challenges and Future Directions
-
Stereochemical Purity: Ensuring Z-configuration at position 4 requires chiral chromatography or asymmetric synthesis .
-
Toxicity Profiling: Furans may undergo metabolic activation to reactive epoxides; in vitro hepatotoxicity assays are recommended .
-
Synthsis Scalability: Microwave-assisted steps require optimization for industrial-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume